molecular formula C8H10BrNO2 B8673503 2-(6-Bromopyridin-2-yl)propane-1,2-diol

2-(6-Bromopyridin-2-yl)propane-1,2-diol

Cat. No. B8673503
M. Wt: 232.07 g/mol
InChI Key: ZRRUCJYWLHNDCC-UHFFFAOYSA-N
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Patent
US08278335B2

Procedure details

A solution of 2-bromo-6-isopropenylpyridine (0.510 g, 2.57 mmol) in a mixture of acetone (1 ml) and water (2 ml) was charged with N-methylmorpholine N-oxide (0.317 g, 2.70 mmol) and osmium tetroxide (0.257 ml, 0.013 mmol) with vigorous stirring. After 16 hours, dithionite (0.05 g) and water (1.5 mL) were added. After an additional 15 minutes, the reaction mixture was filtered though a pad of Celite. The filter cake was rinsed with acetone (3×1.5 mL) and filtrate was concentrated by rotary evaporation. The remaining liquid was diluted with 9:1 chloroform:isopropanol (4 mL) and aqueous hydrogen chloride (2 M) was added until the aqueous layer was acidic. The layers were separated, and the acidic (pH=1) aqueous layer was extracted with 9:1 chloroform:isopropanol (2×4 mL). The combined organic layers were washed with 3:1 water:brine (2.5 mL), saturated aqueous sodium bicarbonate (4 mL), and brine (4 mL), dried over sodium sulfate, filtered, and concentrated to afford the title compound. LRMS (APCI) calc'd for C8H11BrNO2 [M+H]+: 232, Found: 232.
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.317 g
Type
reactant
Reaction Step Two
Quantity
0.257 mL
Type
catalyst
Reaction Step Two
Quantity
0.05 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([CH3:10])=[CH2:9])[N:3]=1.C[N+]1([O-])CC[O:15]CC1.S(S([O-])=O)([O-])=O.[OH2:25]>CC(C)=O.[Os](=O)(=O)(=O)=O>[Br:1][C:2]1[N:3]=[C:4]([C:8]([OH:15])([CH3:10])[CH2:9][OH:25])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)C(=C)C
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.317 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
0.257 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Three
Name
Quantity
0.05 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-]
Name
Quantity
1.5 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered though a pad of Celite
WASH
Type
WASH
Details
The filter cake was rinsed with acetone (3×1.5 mL) and filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
The remaining liquid was diluted with 9:1 chloroform
ADDITION
Type
ADDITION
Details
isopropanol (4 mL) and aqueous hydrogen chloride (2 M) was added until the aqueous layer
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the acidic (pH=1) aqueous layer was extracted with 9:1 chloroform
WASH
Type
WASH
Details
The combined organic layers were washed with 3:1 water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (2.5 mL), saturated aqueous sodium bicarbonate (4 mL), and brine (4 mL), dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(CO)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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